molecular formula C6H9NO4 B1593644 2,5-Pyrrolidinedicarboxylic acid CAS No. 72000-65-8

2,5-Pyrrolidinedicarboxylic acid

Cat. No.: B1593644
CAS No.: 72000-65-8
M. Wt: 159.14 g/mol
InChI Key: ZKXSPYPKBXRBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Pyrrolidinedicarboxylic acid is a useful research compound. Its molecular formula is C6H9NO4 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Supramolecular Structure Influence : García-Zarracino and Höpfl (2005) explored the reaction of 2,5-Pyridinedicarboxylic acid with different diorganotin(IV) oxides. They found that the supramolecular structures of the resulting compounds varied greatly depending on the coordinating solvent molecules, leading to polymeric or cyclotrimeric molecular structures and the formation of channels or cavities (García-Zarracino & Höpfl, 2005).

  • Biodegradation Studies : Jiang et al. (2023) isolated a strain of Agrobacterium sp. that can degrade 2,5-Pyridinedicarboxylic acid, a compound distributed in industrial wastewater. This study offers insights into biodegradation processes for pyridine dicarboxylate (Jiang et al., 2023).

  • Catalytic Production of Bio-Based Polyester Monomer : Zhang et al. (2015) discussed the catalytic production of 2,5-furandicarboxylic acid (FDCA) from lignocellulosic biomass. FDCA is a potential substitute for terephthalic acid in polyester production, signifying an important advancement in sustainable materials (Zhang et al., 2015).

  • Fluorescence Properties in Coordination Polymers : Yang et al. (2007) synthesized a coordination polymer using 2,5-pyridinedicarboxylic acid and investigated its structure and luminescence properties. This study contributes to the understanding of materials useful in optoelectronics and luminescence applications (Yang et al., 2007).

  • Biotransformations in Organic Synthesis : Chen et al. (2012) reported the use of amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides in organic synthesis. This biocatalytic process is significant for producing enantiomerically pure compounds used in pharmaceuticals and fine chemicals (Chen et al., 2012).

  • Electrochemical Oxidation Studies : Taitt et al. (2018) explored the electrochemical oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid using various metal oxyhydroxide anodes. This research is crucial for developing efficient methods to produce high-value chemicals from biomass (Taitt et al., 2018).

  • Vibration Spectroscopy in Coordination Chemistry : Puntus et al. (2004) analyzed the coordination function of isomeric lanthanide pyridinedicarboxylates using vibration spectroscopy. Their work aids in understanding the properties of salts formed with pyridinedicarboxylic acid and their applications in coordination chemistry (Puntus et al., 2004).

Mechanism of Action

Target of Action

2,5-Pyrrolidinedicarboxylic acid, also known as 2,5-PDA, is a natural N-heterocyclic compound . It is widely distributed in industrial wastewater and is used as a precursor in the synthesis of pesticides and drugs in agriculture and industries . The primary target of 2,5-PDA is the bacterium Agrobacterium sp. strain YJ-5, which can utilize 2,5-PDA as the sole carbon source for growth .

Mode of Action

The interaction of 2,5-PDA with its target, Agrobacterium sp. strain YJ-5, results in the biodegradation of 2,5-PDA . This bacterium can completely degrade 2,5-PDA within 7 days under optimal growth conditions of temperature (30°C), pH (7.0), and substrate concentration (0.6 mmol −1) .

Biochemical Pathways

The biodegradation of 2,5-PDA by Agrobacterium sp. strain YJ-5 involves the conversion of 2,5-PDA into a new intermediate, 6-hydroxy-2,5-PDA . This conversion occurs when the electron acceptor (2,6-dichlorophenolindophenol) is employed . The identification of this new intermediate provides new insights into the biodegradation pathway of pyridine dicarboxylate .

Pharmacokinetics

strain YJ-5 suggests that this compound can be metabolized and eliminated from the environment

Result of Action

The molecular and cellular effects of 2,5-PDA’s action involve the degradation of the compound into a new intermediate, 6-hydroxy-2,5-PDA . This degradation process is facilitated by the bacterium Agrobacterium sp. strain YJ-5 . The degradation of 2,5-PDA can help in the removal of this compound from industrial wastewater, thereby reducing its environmental impact .

Action Environment

The action of 2,5-PDA is influenced by environmental factors such as temperature, pH, and substrate concentration . The optimal conditions for the growth of Agrobacterium sp. strain YJ-5 and the degradation of 2,5-PDA are a temperature of 30°C, a pH of 7.0, and a substrate concentration of 0.6 mmol −1 . These conditions can influence the efficacy and stability of 2,5-PDA’s action .

Properties

IUPAC Name

pyrrolidine-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXSPYPKBXRBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90330328
Record name 2,5-pyrrolidinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72000-65-8
Record name 2,5-pyrrolidinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Pyrrolidinedicarboxylic acid
Reactant of Route 2
2,5-Pyrrolidinedicarboxylic acid
Reactant of Route 3
2,5-Pyrrolidinedicarboxylic acid
Reactant of Route 4
2,5-Pyrrolidinedicarboxylic acid
Reactant of Route 5
Reactant of Route 5
2,5-Pyrrolidinedicarboxylic acid
Reactant of Route 6
2,5-Pyrrolidinedicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.